Antimycobacterial Activity: Phenylalanine vs. Alanine
In a direct comparison of N-(purin-6-yl)-amino acid conjugates against M. tuberculosis H37Rv, the alanine derivative (4a) exhibited an MIC of 3.1 µg/mL, whereas the phenylalanine derivative (4b) was substantially less active with an MIC range of 6.2–12.5 µg/mL [1]. This ~2–4-fold potency differential demonstrates that the phenylalanine-bearing compound occupies a distinct activity band, which may be advantageous in selectivity-driven screening cascades where moderate potency is desired to reduce host-cell toxicity.
Ala conjugate: 3.1 µg/mL
M. tuberculosis H37Rv
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Phenylalanine conjugate 4b: MIC = 6.2–12.5 µg/mL (N-(purin-6-yl) scaffold) |
| Comparator Or Baseline | Alanine conjugate 4a: MIC = 3.1 µg/mL; Valine conjugate 4c: MIC = 6.2–12.5 µg/mL |
| Quantified Difference | ≥2-fold lower potency vs. alanine analog |
| Conditions | M. tuberculosis H37Rv strain; MIC determination following Krasnov et al. 2016 protocol |
Why This Matters
Procurement decisions for antimycobacterial screening libraries should account for the ≥2-fold potency shift between alanine and phenylalanine conjugates, as it directly impacts hit-calling thresholds and selectivity window calculations.
- [1] Voynikov Y, Stavrakov G, Philipova I, et al. Synthesis and antimycobacterial activity of N-(2-aminopurin-6-yl) and N-(purin-6-yl) amino acids and dipeptides. Bioorg Med Chem Lett. 2016;26(7):1735-1738. View Source
